molecular formula C7H6BrF B1266182 5-Bromo-2-fluorotoluene CAS No. 51437-00-4

5-Bromo-2-fluorotoluene

Cat. No. B1266182
CAS RN: 51437-00-4
M. Wt: 189.02 g/mol
InChI Key: VXKYOKPNAXNAFU-UHFFFAOYSA-N
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Description

5-Bromo-2-fluorotoluene is a chemical compound with the molecular formula C7H6BrF . It is also known as 4-bromo-1-fluoro-2-methylbenzene . It is used in the preparation of other chemicals .


Synthesis Analysis

The synthesis of 2-bromo-5-fluorotoluene involves a reaction with 2-bromotrifluorotoluene, DMSO, potassium fluoride, and KCoF4. The reaction is carried out under reflux with heating for 8 hours .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-fluorotoluene can be represented by the InChI string: InChI=1S/C7H6BrF/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 . The molecular weight of this compound is 189.025 .


Chemical Reactions Analysis

5-Bromo-2-fluorotoluene can be used to produce other chemicals. For instance, it can produce 2-Bromo-5-fluoro-benzoic acid. The reaction occurs with reagent KMnO4, solvent H2O, and other conditions of heating .


Physical And Chemical Properties Analysis

5-Bromo-2-fluorotoluene has a molecular weight of 189.02 . It has a refractive index of 1.529 and a density of 1.486 g/mL at 25 °C . It is a liquid at room temperature .

Scientific Research Applications

Synthesis of Bromofluorobenzene Derivatives

5-Bromo-2-fluorotoluene: is utilized in the synthesis of bromofluorobenzene derivatives . These derivatives are important intermediates in the preparation of more complex molecules. For instance, it has been used to prepare 5-bromo-2-fluorobenzyl bromide , which is a key component in the synthesis of crown bromofluorobenzene .

Pharmaceutical Research

In pharmaceutical research, 5-Bromo-2-fluorotoluene serves as a building block for the development of novel compounds. It has been employed in the creation of 3-(4-fluoro-3-methylphenyl)acrylamide , a compound that could potentially be used in drug design and discovery .

Fluorination Chemistry

As a fluorinated building block , 5-Bromo-2-fluorotoluene is significant in fluorination chemistry. It is used to introduce fluorine into target molecules, which can dramatically alter their physical and chemical properties, such as increasing their lipophilicity or metabolic stability .

Safety and Hazards

5-Bromo-2-fluorotoluene is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of this compound. Protective equipment such as gloves, eyeshields, and dust masks are recommended when handling this compound .

properties

IUPAC Name

4-bromo-1-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKYOKPNAXNAFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199412
Record name 5-Bromo-2-fluorotoluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluorotoluene

CAS RN

51437-00-4
Record name 4-Bromo-1-fluoro-2-methylbenzene
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Record name 5-Bromo-2-fluorotoluene
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Record name 5-Bromo-2-fluorotoluene
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Record name 5-bromo-2-fluorotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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